molecular formula C9H14F2N2O B1532017 (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1869359-19-2

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1532017
CAS RN: 1869359-19-2
M. Wt: 204.22 g/mol
InChI Key: JWDHBOYCPGVQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pyrrolidine, a five-membered ring with nitrogen, is widely used in medicinal chemistry . The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The major route of metabolism for similar compounds was found to be hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

Scientific Research Applications

Comprehensive Analysis of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone Applications

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Type 2 Diabetes Treatment

The compound has been identified as a potent dipeptidyl peptidase IV (DPP-4) inhibitor , which is a class of medications used to treat type 2 diabetes . DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn increase insulin synthesis and release.

Metabolic Studies

In vivo metabolism studies of related DPP-4 inhibitors have shown that compounds like (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can be used to understand the metabolic pathways in rats, dogs, and humans . This can provide insights into drug disposition and pharmacokinetics.

Pharmacokinetics Analysis

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be studied to optimize dosing regimens for therapeutic use . Understanding its pharmacokinetics is crucial for developing safe and effective medications.

Enzyme Inhibition Research

As a DPP-4 inhibitor, this compound can be used in research to study the inhibition of enzymes that play a role in metabolic disorders . This can lead to the development of new treatments for diseases beyond diabetes.

Drug Design and Development

The structural features of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone make it a valuable scaffold in drug design. Its potency and selectivity can be utilized to develop new drugs with improved efficacy and reduced side effects .

Molecular Docking Studies

Molecular docking simulations can be performed with this compound to predict its interaction with various enzymes, which is valuable in the design of enzyme inhibitors . This helps in predicting the binding affinity and activity of new drugs.

Chemical Synthesis Research

The compound can serve as an intermediate in the synthesis of more complex molecules. Its difluorinated pyrrolidine ring is particularly interesting for introducing fluorine atoms into other pharmacologically active compounds .

Bioavailability Studies

Research into the oral bioavailability of this compound can lead to the development of orally administered medications with high systemic availability . This is important for ensuring that a drug reaches the required concentration in the bloodstream to be effective.

properties

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHBOYCPGVQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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